molecular formula C8H9NO B1317126 2-Acetyl-5-methylpyridine CAS No. 5308-63-4

2-Acetyl-5-methylpyridine

Cat. No. B1317126
CAS RN: 5308-63-4
M. Wt: 135.16 g/mol
InChI Key: SBFBKLLKNHMBOH-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylpyridine is an aromatic ketone . It has a molecular formula of C8H9NO .


Synthesis Analysis

2-Acetyl-5-methylpyridine can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . It can also be used in the preparation of pyridine-2,5-dicarboxylic acid by using potassium permanganate as an oxidant .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-methylpyridine consists of a pyridine ring with a methyl group at the 5th position and an acetyl group at the 2nd position .


Chemical Reactions Analysis

2-Acetyl-5-methylpyridine can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

2-Acetyl-5-methylpyridine has a molecular weight of 135.16 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 224.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis and Molecular Docking Studies

2-Acetyl-5-methylpyridine derivatives have been synthesized and studied for their antimicrobial and antioxidant activities. Molecular docking studies have also been conducted to assess their potential as enzyme inhibitors, specifically targeting the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (Shyma et al., 2013).

Vibrational Spectroscopic and Molecular Docking Studies

Comprehensive vibrational spectral analysis using both experimental and theoretical methods has been conducted on 2-acetylamino-5-bromo-6-methylpyridine. The research explores molecular reactivity, stability, and bioactivity through frontier molecular orbital analysis, natural bond orbital analysis, and molecular docking analysis, specifically focusing on its potential as a lung cancer inhibitor (Premkumar et al., 2016).

Biomedical and Chemical Applications

Antimicrobial Testing of Derivatives

S-substituted thiopyridines, thienopyridines, pyridothienopyrimidines, and pyridothienotriazines derived from 2-acetyl-5-methylpyridine derivatives have been synthesized and tested for their antimicrobial activity, with some showing significant results (Abdel-rahman et al., 2003).

Ruthenium(II) Bipyridine Complexes

Synthesis and characterization of Ruthenium(II) bipyridine complexes incorporating 2-acetyl-5-methylpyridine derivatives have been studied. These complexes have been evaluated for their electrochemical properties and cytotoxicity, particularly against cervical human tumor cells (Baroud et al., 2017).

Synthesis of Pyridine-Based Derivatives

A palladium-catalyzed one-pot Suzuki cross-coupling reaction has been utilized to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. The biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, have been evaluated (Ahmad et al., 2017).

Chemistry and Synthesis Techniques

Electro-oxidation Studies

The electro-oxidation of 2-methylpyridine has been explored in various solvents and conditions. The study investigates how additives like sodium dodecylbenzenesulfonate can influence the selectivity and efficiency of the electro-oxidation process (Aifang, 2010).

Substituent Effects on Photochemistry

A density-functional analysis has been conducted to understand the effects of substituents on the photochemistry of Ru(II)-polypyridyl complexes. The study delves into how different substituents influence the electronic structure and properties of these complexes, providing insights into designing selective colorimetric chemosensors (Hamid, 2012).

Safety And Hazards

2-Acetyl-5-methylpyridine is toxic if swallowed and may cause skin and eye irritation . It should be handled with care, avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

As for future directions, 2-Acetyl-5-methylpyridine could potentially be used in the development of new synthetic routes, enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold .

properties

IUPAC Name

1-(5-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFBKLLKNHMBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517258
Record name 1-(5-Methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-methylpyridine

CAS RN

5308-63-4
Record name 1-(5-Methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5308-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-5-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040222
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-methylpyridine 49 (1.73 g, 10 mmol) in dry ether (20 ml), cooled to −78° C., was added n-butyllithium (6.25 ml of 1.6M solution in hexanes, 10 mmol, 1 equiv) dropwise. The reaction mixture was allowed to warm to −40° C. for 15 min, then cooled back to −78° C. again. N,N-dimethylacetamide (1.023 ml, 11 mmol, 1.1 equiv) was added dropwise and the mixture was stirred at −78° C. for 2 h. Saturated aqueous ammonium chloride (10 ml) was added and the organic layer was separated. The aqueous layer was extracted with ether (3×10 ml) and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give an oily residue that was subjected to flash column chromatography using (5% methanol in methylene chloride) to give compound 51 (0.977 g, 72%) as a yellow oil: TLC Rf=0.48 (silica gel, 25% EtOAc/hexanes); 1H NMR (400 MHz, CDCl3) δ 8.5-8.48 (m, 1H), 7.96-7.93 (d, 3J=8 Hz, 1H), 7.63-7.60 (m, 1H), 2.70 (s, 3H), 2.414 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 200.239, 151.741, 149.704, 137.786, 137.442, 121.663, 26.017, 18.969; HRMS calcd for C8H9NO+Na+ 158.0582; found 158.0580 [M+Na+].
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Quantity
1.023 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
TA Crabb, GC Heywood - Organic Magnetic Resonance, 1982 - Wiley Online Library
… The ethereal solution was dried (Na,SO,) and the ether removed on a water bath, leaving a brown oil which was distilled in vacuo to give 2-acetyl-5-methylpyridine, bp 60-70 "C at 0.1 …
Number of citations: 13 onlinelibrary.wiley.com
SA Omar, TBSA Ravoof, MIM Tahir… - Transition Metal Chemistry, 2014 - Springer
… The reaction of S-benzyldithiocarbazate, S-4-methylbenzyldithiocarbazate and thiosemicarbazide with ketones, 2-acetyl-4-methylpyridine and 2-acetyl-5-methylpyridine, yielded Schiff …
Number of citations: 22 link.springer.com
A Livoreil, JP Sauvage, N Armaroli… - Journal of the …, 1997 - ACS Publications
… 5,5‘‘-Dimethyl-2,2‘:6‘,2‘‘-terpyridine (2) was prepared from 2-acetyl-5-methylpyridine, first converted to 1, according to the method used by Jameson and al. (13)2 was transformed into …
Number of citations: 303 pubs.acs.org
EE Glover, G Jones - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Since 2-acetyl-5-methylpyridine has been reported to react normally with methylmagnesium iodide, we assume that the failure of the above reaction is due to some complex formation …
Number of citations: 0 pubs.rsc.org
B Champin, V Sartor, JP Sauvage - New Journal of Chemistry, 2008 - pubs.rsc.org
… 2-Acetyl-5-methylpyridine 2 (4.56 g; 33.8 mmol) dissolved in methanol was added and a precipitate appeared after 5 min. The reaction mixture was stirred for 30 more minutes. The …
Number of citations: 15 pubs.rsc.org
D Koteska, P Marter, S Huang, S Pradella… - …, 2023 - Wiley Online Library
… litoris, while 2-acetyl-5methylpyridine (49), was only tentatively identified due to lack of a synthetic standard. To our knowledge, this pyridine and 44 have not been reported as a …
BSK Chong, EG Moore - Inorganic Chemistry, 2018 - ACS Publications
A series of isostructural lanthanide complexes [Ln(MPQ) 3 ] (Ln = Nd, Gd, Er, Yb, Lu) using a monoanionic tridentate methylpyridyl-substituted 8-hydroxyquinoline ligand (MPHQ = 2-(5-…
Number of citations: 16 pubs.acs.org
F Vezzulli, G Rocchetti, M Lambri, L Lucini - Foods, 2022 - mdpi.com
An untargeted metabolomics approach combined with sensory analysis was used to depict the impact of different traditional Italian extraction methods (ie, Espresso, Neapolitan, Moka) …
Number of citations: 13 www.mdpi.com
X Shu, YB Xiang, N Rothman, D Yu… - … journal of cancer, 2018 - Wiley Online Library
Few prospective studies, and none in Asians, have systematically evaluated the relationship between blood metabolites and colorectal cancer risk. We conducted a nested case–control …
Number of citations: 48 onlinelibrary.wiley.com
B Hasenknopf, JM Lehn - Helvetica chimica acta, 1996 - Wiley Online Library
… The starting material, 2-acetyl-5-methylpyridine (2), was obtained by literature methods in two steps from 2-amino-5-methylpyridine [19-211. The condensation of 2 or 3 with N,N-…
Number of citations: 87 onlinelibrary.wiley.com

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